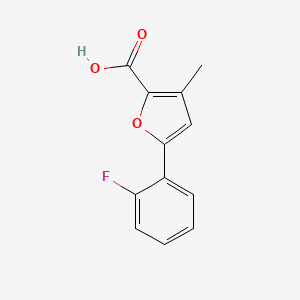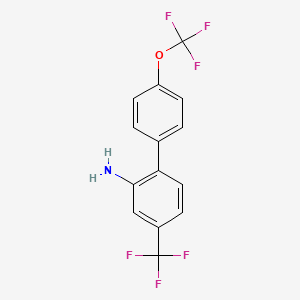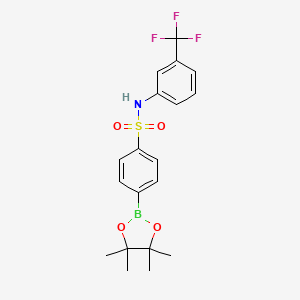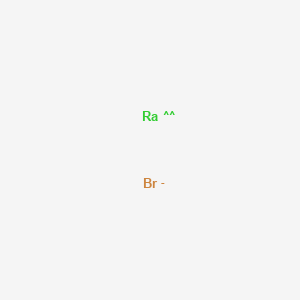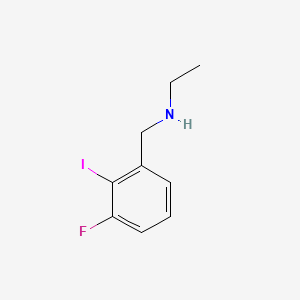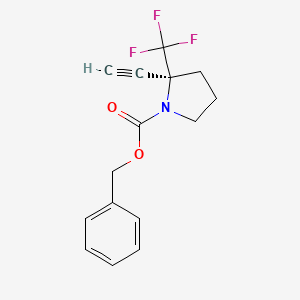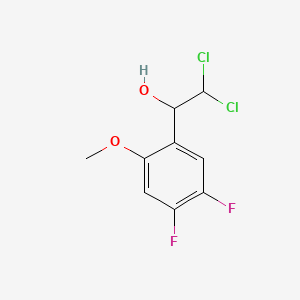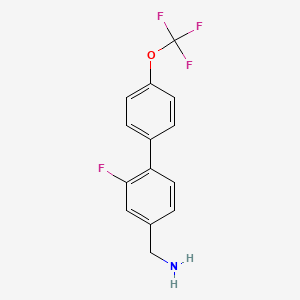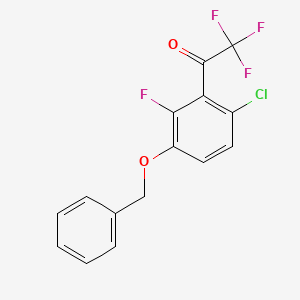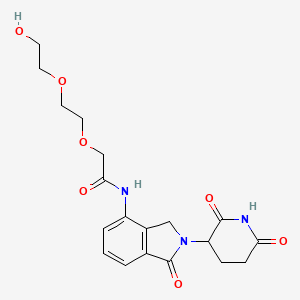
(S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features a combination of carbazole and oxazole moieties. The presence of trifluoromethyl groups enhances its chemical stability and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core:
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The final step involves coupling the carbazole and oxazole moieties using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxazole ring or the trifluoromethyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Drug Development: The compound’s potential biological activity, particularly due to the trifluoromethyl groups, makes it a candidate for drug development, targeting various diseases.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.
Industry
Polymer Science: The compound can be incorporated into polymers to enhance their thermal and chemical stability.
Coatings and Adhesives: Its chemical stability makes it suitable for use in high-performance coatings and adhesives.
作用機序
The mechanism of action of (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and specificity, while the carbazole and oxazole moieties can contribute to the overall molecular recognition and interaction with biological targets.
類似化合物との比較
Similar Compounds
(S)-4-((2,7-Bis(4-methylphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
(S)-4-((2,7-Bis(4-chlorophenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents. This makes it a unique candidate for various applications in chemistry, biology, and industry.
特性
分子式 |
C31H22F6N2O |
|---|---|
分子量 |
552.5 g/mol |
IUPAC名 |
4-[[2,7-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-14-21(19-2-8-23(9-3-19)30(32,33)34)6-12-26(28)27-13-7-22(15-29(27)39)20-4-10-24(11-5-20)31(35,36)37/h2-15,25H,16-17H2,1H3 |
InChIキー |
DCKLHJPTGOBBEX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(CO1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)C5=C2C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



